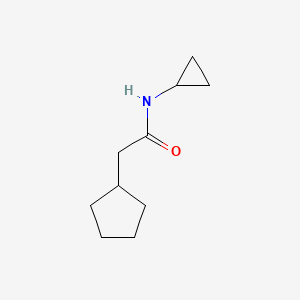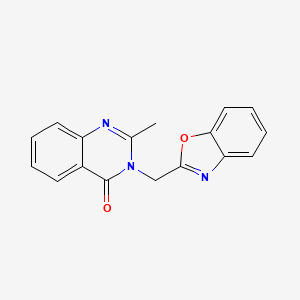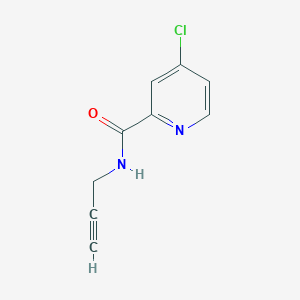
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.
作用机制
The mechanism of action of 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which leads to an increase in locomotor activity and a decrease in food intake. This compound has also been shown to have analgesic effects and to reduce anxiety and depression-like behaviors in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone in lab experiments is its unique properties. This compound has been shown to have a high affinity for dopamine transporters, which makes it a useful tool for studying the dopamine system. However, one of the main limitations of using this compound is its potential for abuse. Therefore, it is important to handle this compound with care and to use it only for scientific research purposes.
未来方向
There are many future directions for the study of 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone. One possible direction is the development of new drugs based on the structure of this compound. Another possible direction is the study of the long-term effects of this compound on the brain and behavior. Additionally, more research is needed to understand the mechanism of action of this compound and its potential for abuse.
Conclusion
In conclusion, 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a unique chemical compound that has been widely used in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. This compound has the potential to be a useful tool for studying the dopamine system and for the development of new drugs. However, it is important to handle this compound with care and to use it only for scientific research purposes.
合成方法
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone can be synthesized using various methods. One of the most common methods is the reaction between 4-methylpiperidine and tert-butyl thiol in the presence of a Lewis acid catalyst such as zinc chloride. The reaction takes place at room temperature and yields 2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone as the main product.
科学研究应用
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone has been widely used in scientific research applications. It has been used as a reference compound for the development of new drugs and as a tool for studying the structure-activity relationship of various compounds. This compound has also been used in the development of new analytical methods for the detection and quantification of drugs in biological samples.
属性
IUPAC Name |
2-tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c1-10-5-7-13(8-6-10)11(14)9-15-12(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAUBAYDNFSAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)







![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)


![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)